5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Description
5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a bicyclic heterocyclic compound featuring fused triazole and dihydropyrimidine rings. Its structure includes a methyl group at the 5-position and partial saturation at the 3a,4-positions, which distinguishes it from fully aromatic triazolopyrimidinones.
Synthetic routes to such derivatives often involve cyclocondensation reactions. For example, 5-methyl-substituted analogs can be synthesized via reactions between substituted diones and triazole amines under high-temperature conditions .
Properties
CAS No. |
125373-19-5 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-methyl-3a,4-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,6,9H,1H3,(H,7,8) |
InChI Key |
MDZAEIJGRHEMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide, followed by cyclization to form the desired triazolopyrimidine structure. The reaction conditions often include heating the mixture at elevated temperatures, typically around 150-200°C, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of triazolopyrimidinones are highly sensitive to substituent variations. Below is a comparative analysis of 5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one and key analogs:
Key Observations:
- Methyl vs. Trifluoromethyl: The replacement of 5-CH₃ with 5-CF₃ (as in 4a vs. 4b) reduces melting point by 24°C and alters enzyme inhibitory potency, likely due to steric and electronic effects .
- Dihydro vs. Aromatic Systems: The partial saturation in the target compound (3a,4-dihydro) may increase solubility compared to fully aromatic analogs like 5-Methyl-2-trifluoromethyl derivatives .
Biological Activity
5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a compound belonging to the class of triazolopyrimidines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 150.14 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is critical for its biological activity.
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidines exhibit promising anticancer properties. A study highlighted the structure-activity relationship (SAR) of triazoloquinazolinone-derived inhibitors targeting Polo-like kinase 1 (Plk1), a key enzyme in cell division that is often overexpressed in cancers. The study reported that certain modifications to the triazolo scaffold enhanced the inhibitory effects against Plk1, suggesting that similar modifications could be explored for this compound to improve its anticancer efficacy .
Antiviral Activity
The compound has been investigated for its antiviral properties as well. A study repurposed triazolopyrimidine derivatives for their ability to inhibit HIV-1 replication. The findings indicated that specific analogs displayed significant inhibitory activity against the RNase H enzyme of HIV-1 with IC50 values in the micromolar range . This suggests potential applications in antiviral therapies.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with key proteins involved in cell signaling and replication processes. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like Plk1 by binding to their active sites or allosteric sites.
- Disruption of Viral Replication : The inhibition of RNase H activity suggests a mechanism where the compound interferes with viral RNA processing and replication.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Alverez et al. (2023) | Triazoloquinazolinones | Plk1 Inhibition | 4.4 µM |
| MDPI Study (2020) | Triazolo[1,5-a]pyrimidines | RNase H Inhibition | 0.41 µM |
These studies demonstrate the potential for further development of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
